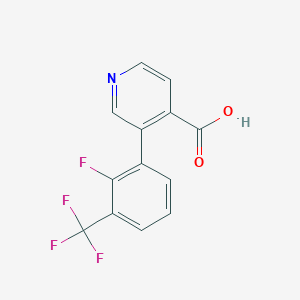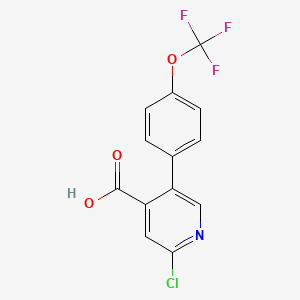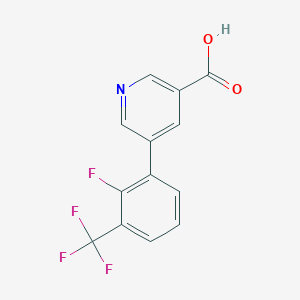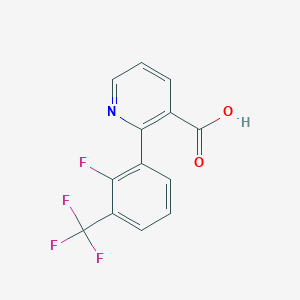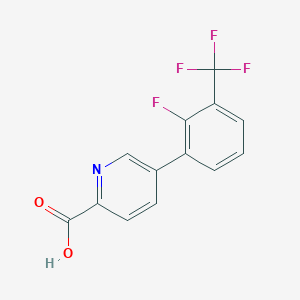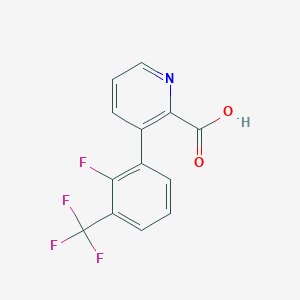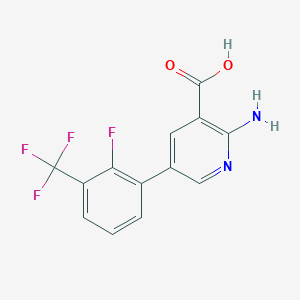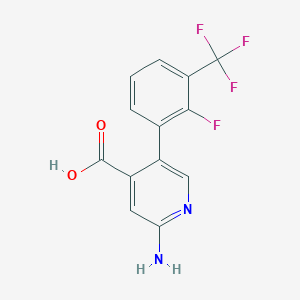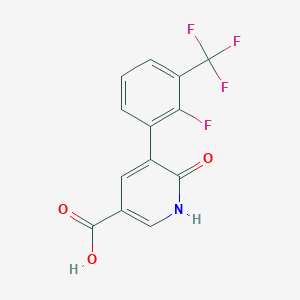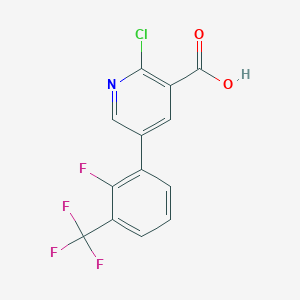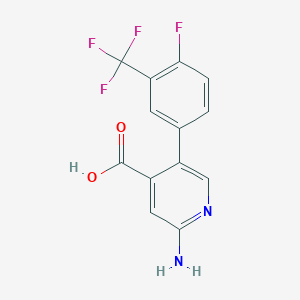
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%) is an organic compound that is used in various scientific research applications. It is a derivative of isonicotinic acid that has been modified with a fluoro-trifluoromethylphenyl group. This compound has been studied extensively for its potential to be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in chemical reactions, such as the synthesis of heterocyclic compounds. In addition, it has been used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of certain cell-signaling pathways, such as the MAPK and PI3K pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% are not yet fully understood. However, it has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have anti-inflammatory and anti-cancer activities. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity level, and is relatively stable. In addition, it is non-toxic and has a low cost. However, it has some limitations, such as its relatively low solubility in water and its potential to react with other compounds.
Orientations Futures
There are several potential future directions for the use of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%. It could be used to develop more efficient synthesis methods for organic compounds, to study the mechanism of action of enzymes, and to develop more effective drugs. In addition, it could be used to study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, it could be used to develop more efficient methods for the synthesis of peptides and proteins.
Méthodes De Synthèse
The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% begins with the reaction of 4-fluoro-3-trifluoromethylphenol and isonicotinic acid. This reaction is conducted in the presence of a strong base, such as sodium hydroxide, and proceeds via an SN2 reaction. The product is then purified by column chromatography and recrystallization. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-2-1-7(5-10(11)13(15,16)17)9-6-18-4-3-8(9)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXLXYNMGPMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688267 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-54-2 |
Source


|
| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

